molecular formula C23H19N3O3 B11201583 Methyl 3-({[2-(1H-indol-2-YL)phenyl]carbamoyl}amino)benzoate

Methyl 3-({[2-(1H-indol-2-YL)phenyl]carbamoyl}amino)benzoate

Cat. No.: B11201583
M. Wt: 385.4 g/mol
InChI Key: SHTUITSZWYAWJO-UHFFFAOYSA-N
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Description

Methyl 3-({[2-(1H-indol-2-YL)phenyl]carbamoyl}amino)benzoate is a complex organic compound that features an indole moiety, which is a significant heterocyclic system in natural products and drugs. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of indole derivatives, including Methyl 3-({[2-(1H-indol-2-YL)phenyl]carbamoyl}amino)benzoate, typically involves multi-step organic reactionsThe reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of such compounds may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-({[2-(1H-indol-2-YL)phenyl]carbamoyl}amino)benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and pH levels to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the aromatic rings .

Scientific Research Applications

Methyl 3-({[2-(1H-indol-2-YL)phenyl]carbamoyl}amino)benzoate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including anticancer, antiviral, and antimicrobial properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of Methyl 3-({[2-(1H-indol-2-YL)phenyl]carbamoyl}amino)benzoate involves its interaction with specific molecular targets and pathways. The indole moiety is known to bind with high affinity to multiple receptors, influencing various biological processes. This compound may exert its effects by modulating enzyme activity, altering gene expression, or interacting with cellular membranes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3-({[2-(1H-indol-2-YL)phenyl]carbamoyl}amino)benzoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in multiple scientific fields .

Properties

Molecular Formula

C23H19N3O3

Molecular Weight

385.4 g/mol

IUPAC Name

methyl 3-[[2-(1H-indol-2-yl)phenyl]carbamoylamino]benzoate

InChI

InChI=1S/C23H19N3O3/c1-29-22(27)16-8-6-9-17(13-16)24-23(28)26-20-12-5-3-10-18(20)21-14-15-7-2-4-11-19(15)25-21/h2-14,25H,1H3,(H2,24,26,28)

InChI Key

SHTUITSZWYAWJO-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=CC=C1)NC(=O)NC2=CC=CC=C2C3=CC4=CC=CC=C4N3

Origin of Product

United States

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